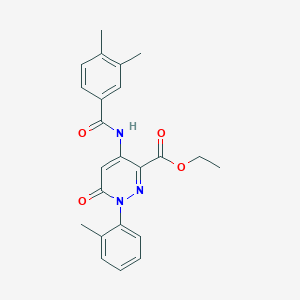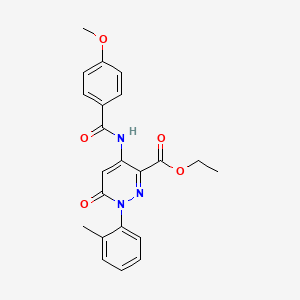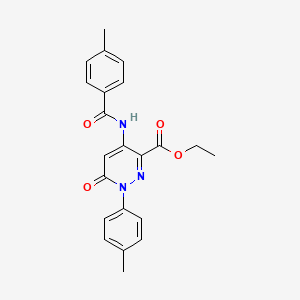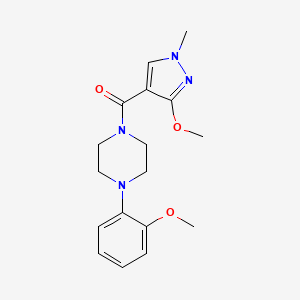![molecular formula C15H13N3O4S B6483180 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941881-48-7](/img/structure/B6483180.png)
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine core, which is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups and rings. The furo[3,2-b]pyridine core is a heterocyclic structure that is frequently used in drug research .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Fused pyridine derivatives often contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Scientific Research Applications
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamidePC has been studied for its potential use in drug design, drug delivery, and other biomedical applications. It has been found to possess antibacterial, antifungal, and anti-inflammatory properties, making it a promising compound for the development of novel therapeutic agents. In addition, 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamidePC has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential application in gene therapy, as it has been found to increase the expression of certain genes.
Mechanism of Action
The exact mechanism of action of 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamidePC is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of cell division and cell death, inhibition of inflammation, and modulation of gene expression. In addition, it has been found to interact with a variety of cellular proteins, including those involved in signal transduction, transcription, and protein synthesis.
Biochemical and Physiological Effects
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamidePC has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells, as well as inhibit the growth of bacteria and fungi. In addition, it has been found to modulate the expression of certain genes, as well as interact with a variety of cellular proteins. Furthermore, it has been found to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamidePC has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and purify. In addition, it is soluble in a wide range of organic solvents, making it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in aqueous solutions and its solubility in water is very low.
Future Directions
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamidePC is a promising compound for various scientific research applications. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug design and drug delivery. In addition, further studies should be conducted to investigate its potential use in cancer therapy, gene therapy, and other biomedical applications. Furthermore, further research should be conducted to investigate its potential use in other areas, such as agriculture, food science, and environmental science.
Synthesis Methods
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamidePC can be synthesized by a variety of methods, including condensation of the appropriate sulfonamide and the corresponding phenyl furopyridine, followed by the addition of a methyl group. The condensation reaction is performed in the presence of an acid catalyst, such as sulfuric acid. The reaction is then followed by the addition of a methyl group to the sulfonamide group. The resulting 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamidePC is then purified by recrystallization.
properties
IUPAC Name |
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-2-7-13-12(17-9)8-14(22-13)15(19)18-10-3-5-11(6-4-10)23(16,20)21/h2-8H,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQOTNAWRBQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483121.png)
![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)
![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)
![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)
![N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483173.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)

![4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6483206.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide](/img/structure/B6483212.png)